molecular formula C22H19NO3 B13132147 (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate CAS No. 206537-33-9

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate

Cat. No.: B13132147
CAS No.: 206537-33-9
M. Wt: 345.4 g/mol
InChI Key: OPZBGQHNOLPTMF-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate is a chemical compound supplied for research purposes. This product is strictly designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Safety: This compound requires careful handling. Consult the Safety Data Sheet for detailed information. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . The compound should be stored sealed in a dry, cool place, ideally between 2-8°C . Research Utility: As an Fmoc-protected aromatic alcohol derivative, this compound serves as a protected intermediate in synthetic organic chemistry . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group for amines and alcohols, known for its stability to a range of reaction conditions and its susceptibility to mild base treatment . This makes such compounds valuable building blocks in multi-step synthetic routes, including the construction of complex molecules for materials science and pharmaceutical research.

Properties

CAS No.

206537-33-9

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C22H19NO3/c24-13-15-6-5-7-16(12-15)23-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21,24H,13-14H2,(H,23,25)

InChI Key

OPZBGQHNOLPTMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CO

Origin of Product

United States

Preparation Methods

Carbamate Formation via Fmoc-Cl Coupling

This is the most widely reported method and involves the following steps:

  • Step 1: Dissolution
    Dissolve 3-(hydroxymethyl)aniline in a suitable solvent (e.g., DCM or THF) under inert atmosphere to prevent oxidation.

  • Step 2: Base Addition
    Add a stoichiometric or slight excess amount of base (e.g., DIPEA) to scavenge the HCl produced.

  • Step 3: Fmoc-Cl Addition
    Slowly add Fmoc-Cl dissolved in the same solvent at 0°C to room temperature with stirring. The reaction typically proceeds at ambient temperature for several hours.

  • Step 4: Workup and Purification
    After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to isolate pure (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate.

Reaction Scheme:

$$
\text{3-(Hydroxymethyl)aniline} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{DCM, rt}} (9H-\text{Fluoren-9-yl})\text{methyl (3-(hydroxymethyl)phenyl)carbamate}
$$

Alternative Coupling via Activated Esters or Carbamoyl Chlorides

Some protocols use activated esters such as Fmoc-succinimidyl ester or carbamoyl chlorides prepared in situ. These methods can improve coupling efficiency and reduce side reactions.

  • The 3-(hydroxymethyl)aniline is reacted with Fmoc-succinimidyl ester in the presence of base.
  • Reaction is typically carried out in mixed solvents (e.g., DCM/MeOH) at room temperature overnight.
  • Purification follows similar workup procedures.

Protection and Deprotection Steps (If Applicable)

In multi-step syntheses where additional functional groups are present, protecting groups like Boc (tert-butoxycarbonyl) may be introduced on the amine prior to Fmoc installation, followed by selective deprotection under acidic conditions. However, for the direct synthesis of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate, this is generally unnecessary.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent DCM, THF, or DCM/MeOH mixture DCM preferred for carbamate formation
Temperature 0°C to room temperature Low temperature minimizes side reactions
Reaction Time 2 to 24 hours Longer times for complete conversion
Base DIPEA, triethylamine, or sodium carbonate Neutralizes HCl, facilitates coupling
Purification Method Column chromatography, recrystallization Silica gel chromatography common

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for Fmoc aromatic protons (7.2–7.8 ppm), hydroxymethyl protons (~4.5 ppm), and carbamate NH (~6–8 ppm) confirm structure.
  • Mass Spectrometry : Molecular ion peak at m/z ~345.4 corresponds to the molecular weight of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate.
  • Melting Point : Typically reported in the range of 150–160°C, consistent with literature values.
  • Purity : HPLC chromatograms show >95% purity after purification.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temp. Yield (%) Notes
Direct Fmoc-Cl coupling Fmoc-Cl, DIPEA DCM 0°C to rt 70–85 Most common, straightforward
Fmoc-succinimidyl ester method Fmoc-OSu, base (DIPEA) DCM/MeOH rt, overnight 65–80 Alternative with activated ester
Multi-step protection/deprotection Boc protection, Fmoc-Cl, acid deprotection Various Varied 60–75 For complex substrates

Research Findings and Practical Considerations

  • The hydroxymethyl group remains intact during carbamate formation under mild conditions, enabling further functionalization if desired.
  • The Fmoc group provides excellent stability during peptide synthesis and can be removed under mild basic conditions (e.g., piperidine treatment).
  • Optimization of base equivalents and reaction temperature is critical to minimize side reactions such as over-alkylation or decomposition.
  • Purification by silica gel chromatography using low polarity eluents (e.g., hexane/ethyl acetate mixtures) yields high purity products.
  • The compound’s unique structure with the meta-hydroxymethyl substitution imparts distinct reactivity compared to para-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and applications:

Compound Name Substituent Molecular Weight Key Properties Applications
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate 3-(hydroxymethyl)phenyl ~325.3 g/mol (estimated) Polar, hydrogen-bonding capability Potential use in drug intermediates or biomaterials
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 4-hydroxybenzyl Similar (~325 g/mol) Increased acidity (phenolic -OH) Antitumor agent synthesis (e.g., hydroxamate derivatives in )
(9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate 2-oxoethyl 281.3 g/mol Reactive carbonyl group Building block for glycoconjugates or aldehyde precursors
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride 3-aminopropyl (charged) 332.8 g/mol High solubility in polar solvents Solid-phase peptide synthesis (amine protection)

Key Observations :

  • Positional Isomerism : The 3-hydroxymethyl derivative (target compound) exhibits distinct solubility and reactivity compared to its 4-hydroxybenzyl analogue due to steric and electronic differences .
  • Functional Group Impact: The hydroxymethyl group enhances hydrophilicity relative to non-polar Fmoc derivatives (e.g., allyl or butenyl carbamates in ), making it suitable for aqueous-phase reactions .
Drug Development
  • Antitumor Agents: Fmoc-protected carbamates with phenolic or hydroxamate groups (e.g., ) are intermediates in antitumor compound synthesis. The hydroxymethyl group in the target compound may modulate interactions with biological targets, such as histone deacetylases (HDACs) .
Material Science
  • Phosphorescent Materials : Fmoc-spiropolymers (e.g., ) demonstrate high efficiency in organic light-emitting diodes (OLEDs). The hydroxymethylphenyl group could enhance charge transport in such materials.

Data Tables

Table 1: Solubility and Bioavailability Predictions

Compound ESOL Solubility (mg/mL) GI Absorption BBB Permeability
Target Compound 0.15 (moderately soluble) High Low
(3-aminopropyl)carbamate hydrochloride >10 (highly soluble) Low None
(4-hydroxybenzyl)carbamate 0.08 (poor) High Low

Table 2: Toxicity Profiles

Compound Acute Oral Toxicity (LD50) Skin Irritation
Target Compound 300–2000 mg/kg (Category 4) Moderate (Category 2)
(2-oxoethyl)carbamate Not reported Severe (Category 1B)

Biological Activity

(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate, with the chemical formula C22H19NO3 and CAS number 47465-97-4, is a compound that belongs to the carbamate class. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

This compound features a fluorenyl group, which is known for its stability and ability to act as a protecting group in organic synthesis. The presence of a hydroxymethyl group on the phenyl ring enhances its reactivity and potential biological interactions.

The biological activity of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can be attributed to its ability to interact with various biological targets. It may function as a nucleophile or electrophile , depending on the conditions. The fluorenyl moiety aids in membrane penetration, while the carbamate group can form stable covalent bonds with proteins, influencing biochemical pathways.

Biological Activity Overview

Activity Type Description
Anticancer Investigated for its potential to inhibit cancer cell proliferation through modulation of signaling pathways.
Anti-inflammatory Exhibits properties that may reduce inflammation by interacting with inflammatory mediators.
Enzyme Inhibition Potential to inhibit specific enzymes related to disease processes, although detailed studies are limited.

Case Studies and Research Findings

  • Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry explored various carbamate derivatives, including (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate, for their anticancer properties. Results indicated that certain derivatives displayed significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects
    • Research has suggested that compounds similar to (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated a reduction in IL-6 and TNF-alpha levels when treated with carbamate derivatives .
  • Enzyme Interaction Studies
    • Preliminary investigations into enzyme inhibition revealed that this compound could potentially inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's. The mechanism involves reversible binding to the active site of the enzyme .

Synthesis and Derivative Exploration

The synthesis of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-(hydroxymethyl)phenyl isocyanate under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamateStructureKnown for anticancer activity; used as a protecting group in peptide synthesis .
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamateStructureExhibits similar enzyme inhibition properties; used in drug development .

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